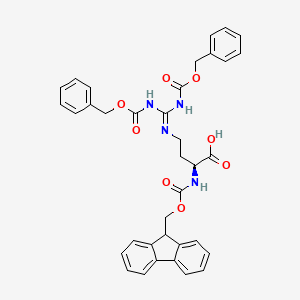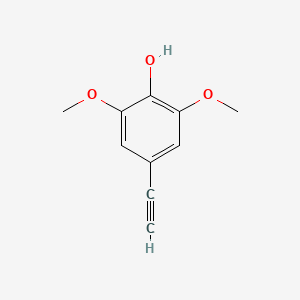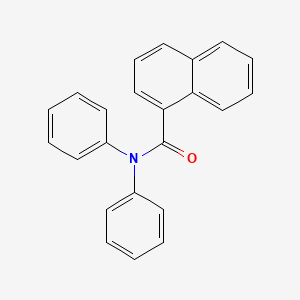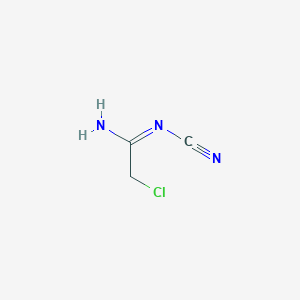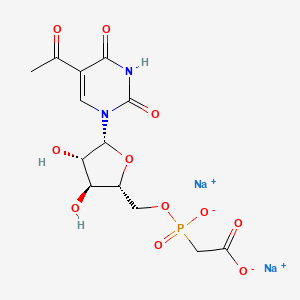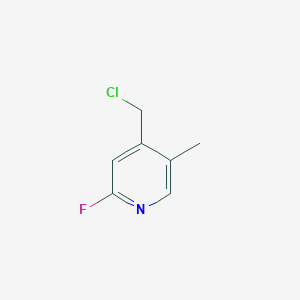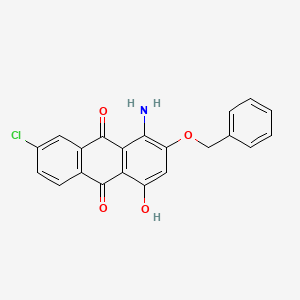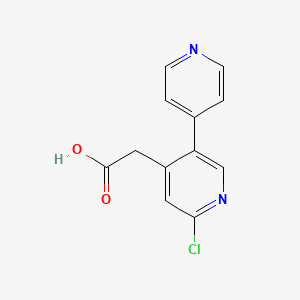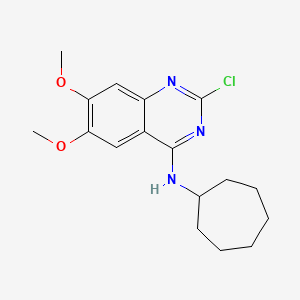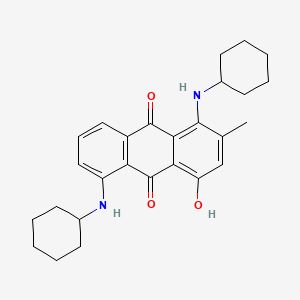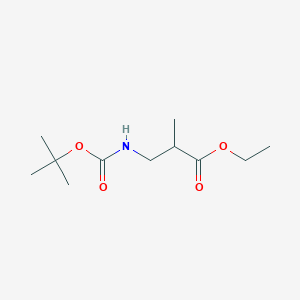![molecular formula C23H25N3O7 B13140089 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine CAS No. 830321-63-6](/img/structure/B13140089.png)
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, a hydroxyethyl group, and a trioxo-oxa-triazadodecan backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may include the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino groups and subsequent coupling reactions to form the desired peptide chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of coupling and deprotection, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The trioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the trioxo groups would produce hydroxyl derivatives .
Scientific Research Applications
(S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound can be utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can enhance the compound’s binding affinity to these targets, while the hydroxyethyl and trioxo groups can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid: This compound shares the fluorenyl group and has similar protective groups but differs in its overall structure and functional groups.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid: Another related compound with a fluorenyl group, but with different substituents and functional groups.
Uniqueness
(S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical reactions and interactions, making it a versatile compound for research and industrial purposes .
Properties
CAS No. |
830321-63-6 |
|---|---|
Molecular Formula |
C23H25N3O7 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H25N3O7/c1-13(27)21(22(31)24-11-20(29)30)26-19(28)10-25-23(32)33-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21,27H,10-12H2,1H3,(H,24,31)(H,25,32)(H,26,28)(H,29,30)/t13-,21+/m1/s1 |
InChI Key |
JQLLJQOABCECQW-ASSNKEHSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
